molecular formula C14H22ClFN2 B1442617 {1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}amine hydrochloride CAS No. 1332529-03-9

{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}amine hydrochloride

Cat. No. B1442617
M. Wt: 272.79 g/mol
InChI Key: OKEFEZGFHNSXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of “syn-3-Fluoro-4-aminopiperidine” was achieved with a final optimized process that gave a 66% yield .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using DFT calculations at the B3LYP/6-311G (2 d, p) level of theory .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, defluorination byproducts were observed at lower pH on prolonged stirring .

Scientific Research Applications

Synthesis and Chemical Properties

Studies on related compounds, such as fluoroquinolones and fluorinated pyrimidines, focus on their synthesis, chemical properties, and potential as therapeutic agents. For instance, fluoroquinolones are noted for their broad spectrum of activity against various pathogens, highlighting the importance of synthetic methodologies in developing more effective drugs (da Silva et al., 2003). Similarly, the review on the clinical applications of fluorinated pyrimidines such as 5-fluorouracil and its prodrugs indicates their clinical utility in treating advanced cancer, suggesting the significance of chemical modifications in enhancing therapeutic efficacy (Heidelberger & Ansfield, 1963).

Biological Activity and Applications

The biological activity of related compounds, including their neurochemical effects and anticancer properties, is a key focus. For instance, neurochemistry studies on MDMA (a phenylethylamine derivative) provide insights into its neurotoxicity and potential for causing CNS toxicity, which could inform safety assessments and therapeutic applications of related compounds (McKenna & Peroutka, 1990). Additionally, research on novel mixed copper(II) complexes with NSAIDs and their anticancer activity reflects the interdisciplinary approach in medicinal chemistry to develop compounds with enhanced biological properties (Šimunková et al., 2019).

Safety And Hazards

Similar compounds, such as “1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone”, have been classified as irritants .

properties

IUPAC Name

1-[3-fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2.ClH/c1-10-4-3-7-17(9-10)14-6-5-12(11(2)16)8-13(14)15;/h5-6,8,10-11H,3-4,7,9,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEFEZGFHNSXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)C(C)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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